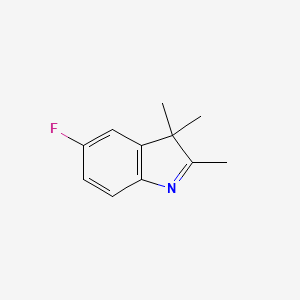

5-Fluoro-2,3,3-trimethyl-3h-indole

Description

Contextualization of Indole (B1671886) and Indolenine Derivatives in Synthetic Organic Chemistry

Indole, a bicyclic aromatic heterocycle, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. chemicalbook.com Its derivatives are renowned for their diverse biological activities, serving as the core of many essential amino acids like tryptophan and neurotransmitters like serotonin. chemicalbook.com In synthetic organic chemistry, the indole ring is a versatile scaffold for the construction of complex molecular architectures. nih.gov

A related class of compounds, the indolenines (or 3H-indoles), are isomers of indoles where the double bond is located between the nitrogen and the C2 position, and the C3 position is typically geminally disubstituted. This structural arrangement imparts distinct reactivity to indolenines compared to their aromatic indole counterparts. Notably, 2,3,3-trimethyl-3H-indolenine and its derivatives are crucial intermediates in the synthesis of a variety of important compounds, particularly cyanine (B1664457) dyes. chemodex.com The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a primary route for the preparation of these indolenine structures. alfa-chemistry.commdpi.comresearchgate.net This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with a ketone or aldehyde. alfa-chemistry.com

Research Scope and Focus on 5-Fluoro-2,3,3-trimethyl-3H-indole as a Core Structure

This article focuses specifically on the chemical compound This compound . This molecule combines the structural features of an indolenine with the strategic placement of a fluorine atom on the benzene (B151609) ring. Its significance in chemical research primarily stems from its role as a key precursor in the synthesis of fluorinated cyanine dyes. nih.gov These dyes are instrumental in a variety of advanced applications, including as fluorescent labels for biomolecules, probes for bioimaging, and sensitizers in photodynamic therapy. alfa-chemistry.com The presence of the 5-fluoro substituent can fine-tune the photophysical properties of the resulting cyanine dyes, such as their absorption and emission wavelengths, quantum yields, and photostability. nih.gov

The synthesis of this compound is typically achieved through the Fischer indole synthesis, reacting 4-fluorophenylhydrazine with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) in the presence of an acid catalyst. researchgate.netsciforum.net The resulting indolenine is a stable, yet reactive, intermediate that can be readily quaternized and subsequently condensed with various methine sources to generate a diverse library of cyanine dyes. sciforum.net

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound, largely derived from computational data. nih.govnih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₂FN |

| Molecular Weight | 177.22 g/mol nih.govnih.gov |

| IUPAC Name | This compound nih.govnih.gov |

| CAS Number | 54136-23-1 nih.gov |

| XLogP3 | 2.4 nih.govnih.gov |

| Hydrogen Bond Donor Count | 0 nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.govnih.gov |

| Rotatable Bond Count | 0 nih.govnih.gov |

| Exact Mass | 177.095377549 Da nih.govnih.gov |

| Monoisotopic Mass | 177.095377549 Da nih.govnih.gov |

| Topological Polar Surface Area | 12.4 Ų nih.govnih.gov |

| Heavy Atom Count | 13 nih.govnih.gov |

| Complexity | 244 nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H12FN |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

5-fluoro-2,3,3-trimethylindole |

InChI |

InChI=1S/C11H12FN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 |

InChI Key |

CNIGIKJWPKTMGG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)F |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2,3,3 Trimethyl 3h Indole

Established Synthetic Routes to the Indolenine Core

The construction of the 3H-indole (indolenine) nucleus is most prominently achieved through the Fischer indole (B1671886) synthesis, a classic and versatile method for forming indole rings. byjus.comnumberanalytics.com

Fischer Indole Synthesis Protocols for 5-Fluoro-2,3,3-trimethyl-3H-indole

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust reaction that produces indoles from the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.comwikipedia.orgmdpi.com The arylhydrazone is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comnumberanalytics.com This method is widely used for preparing a variety of indole derivatives, including those used in pharmaceuticals like the triptans. wikipedia.orgmdpi.com

The general mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.commdpi.com Following protonation, the key step is a chemicalbook.comchemicalbook.com-sigmatropic rearrangement that breaks the N-N bond. byjus.comnih.gov The resulting diimine intermediate undergoes cyclization and elimination of ammonia (B1221849) to yield the final aromatic indole structure. byjus.comwikipedia.org

Condensation of 4-Fluorophenylhydrazine with Methyl Isopropyl Ketone

The synthesis of this compound is directly achieved via the Fischer indole synthesis by reacting 4-fluorophenylhydrazine with methyl isopropyl ketone (3-methyl-2-butanone). nih.govsciforum.net The fluorine substituent on the phenylhydrazine ring is carried through the reaction sequence to the 5-position of the resulting indolenine ring. The methyl isopropyl ketone provides the carbon backbone for the C2 and C3 positions of the indole, including the characteristic gem-dimethyl group at C3. nih.gov

The reaction is typically catalyzed by an acid, which facilitates both the formation of the hydrazone intermediate and the subsequent cyclization. mdpi.com

Table 1: Reactants for Fischer Indole Synthesis

| Reactant | Role | Structure |

|---|---|---|

| 4-Fluorophenylhydrazine | Provides the benzene (B151609) ring and both nitrogen atoms for the indole core. |  |

Optimization of Reaction Conditions and Yields

The choice of acid catalyst and reaction conditions is crucial for the success of the Fischer indole synthesis. mdpi.com Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be employed. wikipedia.orgmdpi.com

For syntheses analogous to that of this compound, various conditions have been explored. For instance, the reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone proceeds effectively when refluxed in glacial acetic acid. mdpi.com Similarly, the synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is achieved by refluxing 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone (B44728) in acetic acid for several hours. sciforum.net

However, the reaction can be sensitive to the substituents on the phenylhydrazine ring. Studies on the synthesis of nitro-substituted indolenines from nitrophenylhydrazines and isopropyl methyl ketone have shown that reaction conditions significantly impact the yield. mdpi.comnih.gov While refluxing in acetic acid alone can lead to low yields (e.g., 10%) due to the decomposition or polymerization of the product, using a mixture of acetic acid and a stronger acid like HCl can improve the yield, although it may still be moderate (e.g., 30%). mdpi.com Optimization often involves balancing reaction time, temperature, and the specific acid catalyst to maximize the yield of the desired indolenine. nih.govnih.gov

Table 2: Reaction Condition Parameters

| Parameter | Common Variations | Impact |

|---|---|---|

| Catalyst | Acetic Acid, HCl, H₂SO₄, PPA, ZnCl₂ | Affects reaction rate and selectivity. wikipedia.orgmdpi.com |

| Solvent | Acetic Acid, Ethanol (B145695), Methanol | Influences solubility and reaction temperature. nih.gov |

| Temperature | Room Temperature to Reflux | Higher temperatures can promote cyclization but also decomposition. mdpi.comnih.gov |

| Reaction Time | Hours | Varies depending on substrate reactivity and conditions. mdpi.comsciforum.net |

Alternative Synthetic Approaches to Fluoro-Substituted Indolenines

While the Fischer synthesis is the most direct route, other methods exist for constructing substituted indole rings, which could be adapted for fluoro-derivatives. One notable alternative is the Gassman indole synthesis, though it is generally more effective for producing 2- or 2,3-unsubstituted indoles. luc.edu

Another approach involves the acid-catalyzed intramolecular cyclization of α-anilino acetals. luc.edu This method requires the initial preparation of the acetal (B89532) intermediate, typically by alkylating the corresponding aniline. For 5-substituted indoles, this would involve starting with a p-substituted aniline, such as 4-fluoroaniline. The subsequent cyclization can be promoted by acids like trifluoroacetic acid. luc.edu A synthesis of 5-fluoroindole (B109304) has also been reported starting from 5-fluoro-2-indolinone, which is reduced to the final product. chemicalbook.com

Advanced Synthetic Strategies for Functionalized Derivatives of this compound

Once the indolenine core is formed, it can be further modified to introduce various functional groups. The active methyl group at the C2 position is a primary site for electrophilic substitution reactions.

Vilsmeier-Haack Formylation and Related Reactions on the Indole Ring System

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

In the case of 2,3,3-trimethyl-3H-indole derivatives, the reaction occurs at the active C2-methyl group rather than the benzene ring. sid.irorgchemres.org Research on the closely related 2,3,3-trimethyl-3H-benzo[g]indole demonstrates that exposure to the Vilsmeier reagent (DMF/POCl₃) leads to a double formylation of the C2-methyl group. sid.irorgchemres.org The initial product is an iminium salt which, upon aqueous basic work-up, hydrolyzes to yield an indol-2-ylidene-malondialdehyde. sid.ir This dialdehyde (B1249045) is a versatile intermediate that can be used to synthesize other heterocyclic systems, such as pyrazoles, through condensation reactions with hydrazines. sid.irorgchemres.org This transformation provides a key pathway for elaborating the structure of this compound at the 2-position.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorophenylhydrazine |

| Methyl Isopropyl Ketone (3-methyl-2-butanone) |

| 2,3,3-trimethyl-3H-benzo[g]indole |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Indol-2-ylidene-malondialdehyde |

| 5-fluoroindole |

| 5-fluoro-2-indolinone |

| 4-fluoroaniline |

| 2,3,3-trimethyl-nitro-indolenine |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate |

| p-tolylhydrazine hydrochloride |

Synthesis of 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde as a Precursor

A key intermediate derived from this compound is 2-(5-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly Schiff bases and other heterocyclic systems. The synthesis is analogous to the preparation of its 5-chloro counterpart, which is achieved through a Vilsmeier-Haack type reaction. orientjchem.orguomustansiriyah.edu.iq This involves treating the this compound with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and dimethylformamide (DMF). The resulting electrophilic species attacks the C2-methyl group, which, after hydrolysis, yields the desired malonaldehyde derivative.

The reaction of the analogous 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various substituted anilines in ethanol, often with a catalytic amount of glacial acetic acid, proceeds via condensation to form indole Schiff base derivatives. orientjchem.org The reaction mixture is typically heated to facilitate the formation of the imine bond. orientjchem.orguomustansiriyah.edu.iq

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Phenyl amine | Ethanol | Glacial Acetic Acid | Stirring at 78°C for 2h | Indole Schiff Base |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 1,4-Dimethyl aniline | Ethanol | Glacial Acetic Acid | Reflux at 78°C for 5h | Indole Schiff Base |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 4-Bromo-phenylamine | Ethanol | Glacial Acetic Acid | Reflux at 78°C for 3h | Indole Schiff Base |

Alkylation and Quaternization of the Indolenine Nitrogen Atom

The nitrogen atom of the 3H-indole (indolenine) ring is nucleophilic and can be readily alkylated to form quaternary indolium salts. These salts are important intermediates, for instance, in the synthesis of cyanine (B1664457) dyes. The alkylation of the non-fluorinated 2,3,3-trimethyl-3H-indole with 3-bromopropionic acid in a suitable solvent under reflux conditions yields 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide. rsc.org This reaction proceeds via a standard nucleophilic substitution, where the indolenine nitrogen attacks the electrophilic carbon of the alkyl halide. The reactivity of the 5-fluoro derivative is expected to be similar, allowing for the introduction of a variety of alkyl chains onto the nitrogen atom.

| Indole Substrate | Alkylating Agent | Product | Conditions |

|---|---|---|---|

| 2,3,3-trimethyl-3H-indole | 3-bromopropionic acid | 1-(2-carboxyethyl)-2,3,3-trimetyl-3H-indolium bromide | Reflux in dry ethanol |

Multi-Component Reactions Incorporating this compound Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and simplifying procedures. nih.govorganic-chemistry.org The this compound moiety can be envisioned as a component in various MCRs. For instance, in reactions for the synthesis of chromeno[2,3-b]pyridines, an aldehyde, a malononitrile (B47326) dimer, and a C-H acid are common reactants. mdpi.com While not specifically documented for the this compound, its derivatives, such as the aforementioned malonaldehyde precursor, could participate in such transformations. The indole nucleus itself can act as a nucleophile in Friedel-Crafts type reactions, which are often steps within MCR cascades. beilstein-journals.org

| Reactant A | Reactant B | Reactant C | Solvent | Conditions | Product Class |

|---|---|---|---|---|---|

| Salicylaldehydes | Malononitrile dimer | Malonic acid | DMSO | Stirring at ambient temperature | 5H-chromeno[2,3-b]pyridines |

Transition Metal-Catalyzed Approaches for Indole Core Modification

Transition metal catalysis offers powerful tools for the functionalization of the indole core, often through C-H bond activation. researchgate.net These methods allow for the direct introduction of new substituents onto the indole scaffold with high regioselectivity, avoiding the need for pre-functionalized starting materials. Palladium- and rhodium-based catalysts are particularly prevalent in this field. researchgate.net For the this compound, transition metal-catalyzed reactions could be employed to modify the benzene ring at positions C4, C6, or C7. For example, palladium-catalyzed carbonylation reactions can introduce carboxylate groups at the C3 position of the indole ring system using difluorocarbene as a carbonyl surrogate. organic-chemistry.org Rhodium(III)-catalyzed intramolecular annulation of appropriately substituted anilides can lead to fused tricyclic indole scaffolds. researchgate.net Such strategies could be adapted to create novel and complex derivatives of this compound for various applications.

| Catalyst Type | Reaction Type | Indole Position Functionalized | Potential Application |

|---|---|---|---|

| Palladium | Iodine-assisted Carbonylation | C3 | Synthesis of Indole-3-carboxylates |

| Rhodium(III) | Intramolecular C-H Annulation | Various (forms fused rings) | Synthesis of Fused Tricyclic Indoles |

| Ruthenium(II) | C-H/C-N Bond Activation/Cyclization | C2 | Synthesis of 2-Methylindoles |

Green Chemistry Considerations in Indole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce environmental impact. A key area of focus is the replacement of volatile and hazardous organic solvents with more benign alternatives like water. rsc.orgresearchgate.net The Fischer indole synthesis, the cornerstone for producing the this compound core, has been successfully performed in water using SO₃H-functionalized ionic liquids as recyclable catalysts. rsc.org This approach not only simplifies product isolation, often by simple filtration, but also allows for the reuse of the catalytic system. rsc.org

Another green approach is mechanochemistry, where reactions are conducted in the solid state with minimal or no solvent, often initiated by ball milling. A solvent-free mechanochemical Fischer indolisation has been developed using oxalic acid and dimethylurea, offering a versatile and environmentally friendly route to various indoles and indolenines. unica.it These methods represent significant advances toward the sustainable production of this compound and related compounds. beilstein-journals.org

| Approach | Method | Key Advantages | Example Reaction |

|---|---|---|---|

| Use of Green Solvents | Reaction in water with a recyclable catalyst | Reduced organic solvent waste, catalyst reusability, simplified workup | Fischer Indole Synthesis |

| Mechanochemistry | Solvent-free ball milling | Elimination of bulk solvents, high efficiency, versatility | Fischer Indole Synthesis |

Reactivity and Derivatization Pathways of 5 Fluoro 2,3,3 Trimethyl 3h Indole

Electrophilic Aromatic Substitution Reactions on the Fluoroindole Ring

The benzene (B151609) portion of the 5-fluoro-2,3,3-trimethyl-3H-indole ring can undergo electrophilic aromatic substitution (EAS). The fluorine atom is an ortho-, para-directing deactivator, while the fused indolenine ring also influences the position of substitution.

A significant example of electrophilic substitution on this scaffold is the Vilsmeier-Haack reaction. uodiyala.edu.iqsid.irijpcbs.com This reaction introduces a formyl group or its equivalent onto an electron-rich aromatic or heterocyclic ring. wikipedia.orgcambridge.orgorganic-chemistry.org For this compound, the reaction doesn't occur on the benzene ring but rather at the C2-methyl group, which is activated by the indolenine structure. The reaction with the Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), results in the formation of 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde. uodiyala.edu.iq This transformation involves an initial attack by the Vilsmeier reagent, leading to a double formylation at the active methyl position. This dialdehyde (B1249045) derivative is a critical intermediate for the synthesis of other complex heterocyclic systems. uodiyala.edu.iqsid.ir

| Reactant | Reagents | Product | Reference |

| This compound | 1. POCl₃, DMF 2. Aqueous work-up | 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | uodiyala.edu.iq |

| 2,3,3-trimethyl-3H-benzo[g]indole | 1. POCl₃, DMF 2. Aqueous work-up | Benzo[g]indol-2-ylidene-malondialdehyde | sid.ir |

Nucleophilic Additions to the Indolenine Moiety

The reactivity of the indolenine moiety is dominated by the C=N double bond. The nitrogen atom is nucleophilic and readily reacts with alkylating agents to form a quaternary indolium salt. This quaternization is a crucial activation step for subsequent reactions. Various alkylating agents, such as iodomethane, benzyl (B1604629) bromide, and bromo-alkanoic acids, have been successfully used to alkylate the nitrogen of the 2,3,3-trimethyl-3H-indole scaffold. mdpi.comnih.govrsc.org

The formation of the indolium cation significantly increases the acidity of the protons on the C2-methyl group. In the presence of a base, a proton can be abstracted to form a reactive methylene (B1212753) base (e.g., Fischer's base). This intermediate is a strong nucleophile and is central to the synthesis of many derivatives, including spiropyrans and cyanine (B1664457) dyes. nih.govnih.gov

| Indole (B1671886) Derivative | Alkylating Agent | Product | Reference |

| 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | Iodomethane | 5-Carboxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | mdpi.com |

| 2,3,3-Trimethyl-3H-indole | Benzyl bromide | N-Benzyl-2,3,3-trimethyl-3H-indolium bromide | nih.gov |

| 2,3,3-Trimethyl-3H-indole | 3-Bromo-propionic acid | 1-(2-Carboxyethyl)-2,3,3-trimetyl-3H-indolium bromide | rsc.org |

Formation of Condensed Heterocyclic Systems from this compound Derivatives

The activated derivatives of this compound serve as key precursors for the construction of a variety of fused and spiro-heterocyclic systems.

Pyrazole (B372694) rings can be fused to the indole scaffold starting from the dialdehyde product of the Vilsmeier-Haack reaction. The condensation of 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with hydrazine (B178648) or substituted hydrazines leads to the formation of 4-(5-fluoro-3,3-dimethyl-3H-indol-2-yl)-1H-pyrazole derivatives. sid.ir This reaction provides a direct method for creating complex indolenine-substituted pyrazoles, which are of interest in medicinal chemistry. nih.gov

The general reaction involves the cyclization of the dialdehyde with the dinucleophilic hydrazine, forming the pyrazole ring in a single step.

The same malondialdehyde derivative obtained from the Vilsmeier-Haack reaction is a versatile precursor for synthesizing Schiff bases (imines). uodiyala.edu.iq The aldehyde groups readily condense with primary amines, such as substituted anilines, in the presence of an acid catalyst. This reaction yields 3-(arylimino)-2-(5-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-propionaldehydes. These highly conjugated systems are of interest for their potential biological activities and as advanced chemical intermediates. uodiyala.edu.iqorientjchem.orgresearchgate.net

The this compound scaffold is a key component in the synthesis of indoline (B122111) spiropyrans, a class of photochromic compounds. researchgate.netrsc.org The synthesis typically proceeds in two steps. First, the indolenine nitrogen is quaternized with an alkylating agent to form the corresponding indolium salt. Second, this salt is condensed with a substituted salicylaldehyde, often containing an electron-withdrawing group like a nitro group, in the presence of a base. mdpi.comrsc.orgnih.gov

The base (e.g., triethylamine) facilitates the formation of the nucleophilic methylene base from the indolium salt, which then attacks the aldehyde carbon of the salicylaldehyde. Subsequent intramolecular cyclization and dehydration yield the final spiropyran structure, which connects the indoline and chromene moieties through a spiro carbon atom. nih.gov

Development of Advanced Chromophores and Fluorophores Utilizing the this compound Scaffold

The unique electronic and structural features of this compound make it an important building block for the development of dyes and fluorescent probes.

Spiropyrans, as discussed in section 3.3.3, are themselves advanced chromophores. They exhibit photochromism, reversibly converting from a colorless, non-planar spiro form to a colored, planar merocyanine (B1260669) form upon exposure to UV light. This property makes them suitable for applications in optical switches and smart materials. nih.govresearchgate.netrsc.org

Furthermore, the indolenine core is fundamental to the structure of cyanine dyes, a major class of fluorescent labels. nih.govrsc.org The synthesis involves the condensation of two heterocyclic precursors, at least one of which is typically an N-alkylated 2,3,3-trimethyl-3H-indolium salt (or its corresponding methylene base). The fluorine atom at the 5-position can be used to fine-tune the spectral properties of the resulting dye. These dyes often exhibit strong absorption and fluorescence in the visible and near-infrared (NIR) regions. acs.org By incorporating reactive functional groups, these fluorophores can be conjugated to biomolecules for use in fluorescence imaging and bio-sensing applications. google.commedchemexpress.com

Hemicyanine Dye Synthesis

Hemicyanine dyes are a class of methine dyes characterized by a donor-π-acceptor (D-π-A) structure. The synthesis of hemicyanine dyes often involves derivatives of 2,3,3-trimethyl-3H-indolium as the electron-accepting moiety. nih.gov The general synthetic route begins with the quaternization of the nitrogen atom of the indole precursor. For this compound, this would involve alkylation to form a 1-alkyl-5-fluoro-2,3,3-trimethyl-3H-indolium salt. This salt is a key intermediate.

The indolium salt possesses an activated C2-methyl group that can readily undergo condensation with various aromatic or heterocyclic aldehydes, which act as the electron-donor part of the dye. google.com For instance, condensation with p-dimethylaminobenzaldehyde in a suitable solvent like ethanol (B145695), often with a basic catalyst, would yield a styryl-type hemicyanine dye.

The presence of the 5-fluoro substituent, an electron-withdrawing group, is expected to modulate the electronic and photophysical properties of the resulting hemicyanine dye. This modification can lead to shifts in the absorption and emission spectra compared to the non-fluorinated analogues. Research on related hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium has shown their potential as fluorescent probes for biological macromolecules like serum albumin. nih.govbohrium.com

Table 1: Key Intermediates in Hemicyanine Synthesis

| Starting Material | Intermediate | General Reactant | Product Class |

|---|---|---|---|

| This compound | 1-Alkyl-5-fluoro-2,3,3-trimethyl-3H-indolium salt | Aromatic Aldehyde | Hemicyanine Dye |

Squaraine Dye Conjugation and Functionalization

Squaraine dyes are known for their sharp and intense absorption bands in the red to near-infrared (NIR) region. Their synthesis typically involves the condensation of two molecules of an electron-rich heterocycle with one molecule of squaric acid. nih.gov The indole nucleus is one of the most common heterocycles used for this purpose. nih.gov

Quaternization: Alkylation of this compound to form the corresponding 1-alkyl-5-fluoro-2,3,3-trimethyl-3H-indolium salt. This step enhances the reactivity of the C2-methyl group.

Condensation: Reaction of two equivalents of the indolium salt with one equivalent of squaric acid or a semi-squaraine dye. researchgate.net This reaction is typically carried out in a refluxing solvent mixture, such as n-butanol and toluene, with azeotropic removal of water.

The fluorine atom at the 5-position of the indole ring acts as an electronic modifier, influencing the electron-donating ability of the indole nucleus. This substitution can affect the resulting dye's photophysical properties, including its absorption maximum, fluorescence quantum yield, and photostability. nih.gov Studies on squaraine dyes derived from the parent 2,3,3-trimethylindolenine (B142774) have demonstrated their utility as fluorescent probes for detecting proteins like human serum albumin (HSA). nih.gov The synthesis can also be performed under milder conditions using carbodiimide (B86325) activation of squaric acid, which is particularly useful for labeling sensitive biomolecules. researchgate.net

Table 2: General Synthesis of Indole-Based Squaraine Dyes

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound + Alkyl Halide | Heat | 1-Alkyl-5-fluoro-2,3,3-trimethyl-3H-indolium salt |

Indocyanine Dye Architectures

Indocyanine dyes are a subclass of cyanine dyes that contain an indolenine nucleus. They are widely used as fluorescent labels in biological research due to their high extinction coefficients and tunable fluorescence properties. The synthesis of indocyanine dyes, such as the common Cy3, Cy5, and Cy7 families, relies on the condensation of quaternized indolenine precursors with a polymethine bridge source.

Starting with this compound, the key steps are:

Formation of the Indolium Salt: Similar to the synthesis of hemicyanine and squaraine dyes, the first step is the N-alkylation of the indole nitrogen to create a reactive indolium salt.

Condensation: The indolium salt is then reacted with a polymethine-bridging reagent. For example, reacting two equivalents of the 5-fluoro-indolium salt with an appropriate malonaldehyde dianil derivative (for a trimethine dye) in a solvent like pyridine (B92270) or acetic anhydride (B1165640) yields the symmetrical indocyanine dye.

The fluorine substituent on the benzene ring of the indole moiety would be expected to influence the spectral properties of the resulting dye. Electron-withdrawing groups like fluorine can cause a hypsochromic (blue) shift in the absorption maximum compared to unsubstituted analogs. This allows for fine-tuning of the dye's optical properties for specific applications.

Exploitation of the Indole Moiety in Diverse Organic Transformations

The reactive nature of the 2,3,3-trimethyl-3H-indole core, particularly after quaternization, allows for its use in a variety of organic transformations beyond dye synthesis.

One notable example is the synthesis of spiropyrans. The quaternized derivative, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide (synthesized from 2,3,3-trimethyl-3H-indole), can be condensed with substituted salicylaldehydes, such as 5-nitrosalicylaldehyde. rsc.org This reaction, typically refluxed in ethanol with a base like triethylamine, yields a spiropyran. rsc.org Incorporating the 5-fluoro-substituted indole would lead to novel fluorinated spiropyrans, which are of interest for their photochromic properties.

Another area of application is in the synthesis of azo dyes. The parent compound, 2,3,3-trimethyl-3H-indolenine, can be functionalized to introduce an amine group (e.g., 2,3,3-trimethyl-3H-indolenine-5-amine), which can then be diazotized. lpnu.ua The resulting diazonium salt is a versatile intermediate that can be coupled with various aromatic compounds to form a wide range of azo dyes. lpnu.ua A similar pathway could be envisioned for the 5-fluoro derivative, potentially starting from a corresponding 5-fluoro-nitroindole precursor, which would be reduced to an amine and then diazotized.

Furthermore, the active C2-methyl group can participate in Vilsmeier-Haack type reactions. While this has been demonstrated on related systems like 2,3,3-trimethyl-3H-benzo[g]indole, the principle applies. orgchemres.org This formylation reaction introduces a malondialdehyde group at the 2-position, which can then be used to construct other heterocyclic systems, such as pyrazoles. orgchemres.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2,3,3 Trimethyl 3h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds like 5-Fluoro-2,3,3-trimethyl-3H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive structural profile.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) analysis of this compound reveals characteristic signals corresponding to its distinct proton environments. The aromatic protons on the benzene (B151609) ring are particularly informative. Their chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom at the C-5 position. This typically results in a downfield shift for adjacent protons.

Furthermore, the fluorine atom causes splitting of the signals for nearby protons, a phenomenon known as H-F coupling. This results in complex multiplets for the aromatic protons, with coupling constants (J-values) that help confirm the position of the fluorine substituent. For instance, in the related compound 5-fluoro-3-methyl-1H-indole, the proton at C-4 appears as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. rsc.org

The aliphatic region of the spectrum is simpler, showing distinct singlets for the methyl groups. The two geminal methyl groups at the C-3 position are equivalent and produce a single, intense singlet, while the methyl group at the C-2 position gives rise to a separate singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C4, C6, C7) | 7.0 - 7.8 | Multiplet |

| C2-CH₃ | ~2.3 | Singlet |

Note: Data is predicted based on analogous structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. For this compound, one would expect to see signals for all 11 carbon atoms. The most notable feature in the ¹³C NMR spectrum is the signal for the carbon atom directly bonded to the fluorine (C-5). This signal is split into a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Carbons that are two or three bonds away (C-4, C-6, C-3a, C-7a) will also exhibit smaller C-F couplings.

Analysis of the related compound 5-fluoro-3-methyl-1H-indole shows the C-5 signal as a doublet with a large coupling constant, confirming the presence and location of the fluorine atom. rsc.org The chemical shifts of the aromatic carbons are also influenced by the fluorine's electronegativity. rsc.org

Table 2: Representative ¹³C NMR Data for a 5-Fluoroindole (B109304) Core

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling |

|---|---|---|

| C2 | ~180 | Present |

| C3 | ~55 | Present |

| C3a | ~148 | Present |

| C4 | ~108 | Present |

| C5 | ~159 | Present (Large ¹JCF) |

| C6 | ~110 | Present |

| C7 | ~115 | Present |

| C7a | ~140 | Present |

Note: Data is based on reported values for analogous structures like 5-fluoro-3-methyl-1H-indole. rsc.org The imine carbon (C2) is expected to be significantly downfield.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

Fluorine-19 NMR is a highly sensitive and powerful technique for characterizing fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. diva-portal.orgnih.gov In biological studies, ¹⁹F NMR offers the advantage of having no background signal, as fluorine is not naturally present in most biological systems. diva-portal.org

For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. For the related compound 5-fluoro-3-methyl-1H-indole, the ¹⁹F NMR chemical shift is reported at approximately -125.24 ppm (in CDCl₃). rsc.org This value serves as a reliable reference point for the title compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. These include:

Aromatic C-H Stretching: Typically found in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the methyl groups will appear just below 3000 cm⁻¹.

C=N Stretching: The imine functional group within the 3H-indole ring will produce a characteristic stretch, usually in the 1620-1690 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

C-F Stretching: A strong and distinct absorption band corresponding to the carbon-fluorine bond stretch is expected, typically appearing in the 1000-1400 cm⁻¹ region. This band is a key diagnostic feature for the presence of the fluorine substituent.

Spectra of related indole (B1671886) compounds, such as 3-methylindole, show the characteristic N-H and C-H stretches, providing a baseline for identifying the core indole structure's vibrations. chemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=N Stretch | 1620 - 1690 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (molecular formula C₁₁H₁₂FN), the molecular weight is 177.22 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at m/z = 177. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision (177.095377549 Da), which confirms the elemental composition. nih.gov

The fragmentation pattern provides further structural evidence. A common fragmentation pathway for indolenine structures is the loss of a methyl group (CH₃•, mass = 15) from the C-3 position, which would result in a significant fragment ion at m/z = 162 (M-15). Further fragmentation of the indole ring could also occur.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₂FN | --- |

| Molecular Weight | 177.22 | --- |

| Exact Mass | 177.095377549 | Confirmed by HRMS. nih.gov |

| Molecular Ion (M⁺) | m/z 177 | The peak corresponding to the intact molecule. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which confirms its atomic makeup. The computed monoisotopic mass of this compound is 177.095377549 Da. nih.gov

In addition to providing an accurate mass, the fragmentation pattern observed in the mass spectrum offers significant structural information. scirp.org While specific experimental fragmentation data for this compound is not extensively detailed in the reviewed literature, the fragmentation pathways can be predicted based on the known behavior of indole derivatives and related heterocyclic systems. scirp.orgresearchgate.netnih.gov The 3H-indole structure, with its gem-dimethyl group at the C3 position, is expected to exhibit characteristic fragmentation. The molecular ion ([M]⁺) would be prominent. A common fragmentation pathway for compounds with methyl groups is the loss of a methyl radical (•CH₃), which would result in a significant fragment ion at [M-15]⁺. mdpi.com This subsequent cation could be stabilized by the indole ring system. Further fragmentation might involve the cleavage of the heterocyclic ring, though the indole core is generally stable.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Primary Fragmentation Pathway | Resulting Fragment Ion (m/z) |

|---|---|---|---|---|

| This compound | C₁₁H₁₂FN | 177.0954 | Loss of methyl radical (•CH₃) | [M-15]⁺ = 162.07 |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound, governed by its electronic structure, can be thoroughly investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into how the molecule interacts with light, which is fundamental for applications in areas like fluorescent probes and organic electronics. nih.govossila.com

The UV-Vis absorption spectrum of an indole derivative is characterized by electronic transitions within the aromatic system. nih.gov The indole chromophore typically displays two main absorption bands in the near-UV region, which are assigned to the ¹Lₐ ← ¹A and ¹Lₙ ← ¹A transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. rsc.orgrsc.org

| Compound | Key Substituents | Observed Spectral Characteristics | Reference |

|---|---|---|---|

| Indole-3-acetic acids | Various ring substituents | Two to four absorbance maxima between 260-310 nm (¹Lₐ and ¹Lₙ transitions) and two further maxima between 200-230 nm (¹Bₐ and ¹Bₙ transitions). | nih.gov |

| 5-Fluoroindole | 5-Fluoro | Used in polymers that exhibit blue light emission, suggesting absorption in the UV range. | ossila.com |

| Indole-substituted flavonol | Indole on B-ring | Substitution with indole results in a 52 nm red-shift in absorption compared to the parent flavonol. | rsc.org |

Fluorescence spectroscopy reveals information about the excited state of a molecule. Following absorption of UV radiation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically red-shifted with respect to the absorption spectrum (the Stokes shift). nih.gov

The fluorescence properties of indoles are highly dependent on their substitution pattern and the solvent environment. nih.govrsc.org The quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For indole derivatives, the quantum yield can vary significantly. For example, the quantum yield of 6-fluoroindole-3-acetic acid is noted to be significantly higher than that of the unsubstituted indole-3-acetic acid (0.3), while other derivatives show lower quantum yields. nih.gov Polymers derived from 5-fluoroindole are known to exhibit blue light emission. ossila.com Given these precedents, this compound is expected to be fluorescent, with its emission maximum and quantum yield being influenced by the combined electronic effects of the fluoro and trimethyl substituents.

X-ray Diffraction for Crystalline Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and crystal packing.

Currently, there is no publicly available crystal structure for this compound in the searched scientific literature. However, the crystal structure of a related derivative, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, has been reported. This compound was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. [1, 4 from initial search] The analysis revealed the dihedral angle between the two indole ring systems and the presence of weak F···H interactions in the crystal lattice. [1, 4 from initial search] Should single crystals of this compound be obtained, X-ray diffraction analysis would similarly provide conclusive evidence of its molecular geometry and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 5 Fluoro 2,3,3 Trimethyl 3h Indole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. rsc.orgniscpr.res.in It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like indole (B1671886) derivatives. google.com

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. ufba.brdtic.mil For 5-fluoro-2,3,3-trimethyl-3H-indole, this would involve calculating the total energy for various conformations to find the global minimum on the potential energy surface.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the energy. nih.gov This is crucial because the geometry of a molecule influences its physical and chemical properties. For substituted indoles, the planarity of the indole ring and the orientation of the substituents are key parameters. nih.gov The presence of the bulky trimethyl group at the C3 position and the fluorine atom at the C5 position will significantly influence the final optimized geometry.

It is important to note that the choice of DFT functional and basis set can impact the results of the calculation. google.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wikipedia.orgacs.org

For this compound, the HOMO would likely be distributed over the electron-rich indole ring, while the LUMO would also be located on the aromatic system. The presence of the electron-withdrawing fluorine atom at the C5 position is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2,3,3-trimethyl-3H-indole. rsc.org

A representative analysis of a substituted indole derivative might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (eV) | 4.6 |

| This is an interactive table. The values are representative and based on typical DFT calculations for similar molecules. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates a molecule that is more polarizable and reactive.

The introduction of a fluorine atom, an electron-withdrawing group, into the indole ring is expected to influence the HOMO-LUMO gap. rsc.org Electron delocalization, the distribution of electron density over several atoms in a molecule, can also be assessed using DFT. This is important for understanding the aromaticity and stability of the indole system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. rsc.orgnih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. chemrxiv.org These values correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, TD-DFT would be used to predict the transitions from the ground state to various excited states, which are typically π-π* transitions within the indole chromophore.

A hypothetical TD-DFT prediction for this compound might look like this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.3 | 288 | 0.15 |

| S0 → S2 | 4.9 | 253 | 0.45 |

| S0 → S3 | 5.5 | 225 | 0.20 |

| This is an interactive table. The values are hypothetical and serve as an example of typical TD-DFT output. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-poor regions of a molecule.

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atom and the fluorine atom due to their high electronegativity. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (typically colored blue), indicating regions that are susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other molecules and for understanding its intermolecular interactions. researchgate.net

Theoretical Prediction of Electronic and Structural Parameters (e.g., dipole moment, polarizability, lipophilicity)

Computational chemistry provides powerful tools to predict the physicochemical properties of molecules, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to calculate parameters that are crucial for understanding the behavior of compounds like this compound.

Lipophilicity:

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). A commonly used predictor for lipophilicity is the logarithm of the octanol-water partition coefficient (logP). Computational methods provide estimations of this value, such as the XLogP3 value. For this compound, a computed XLogP3 value of 2.4 is reported, indicating a moderate level of lipophilicity. researchgate.net The predicted pKa for this compound is approximately 5.38. chemrxiv.org

Dipole Moment and Polarizability:

For instance, research on 3-substituted indoles has shown that the nature of the substituent dramatically affects the dipole moment. In one study, the calculated excited-state dipole moments of various ethenyl indoles ranged from 6.6 to 27.1 Debye, depending on the electron-donating or electron-withdrawing nature of the substituent on the phenyl ring. nih.govrsc.org This highlights the significant impact that different functional groups can have on the electronic distribution of the indole core. The introduction of a highly electronegative fluorine atom at the 5-position of the 2,3,3-trimethyl-3H-indole structure is expected to significantly influence its dipole moment and polarizability. nih.govemerginginvestigators.org

The table below presents computed data for this compound and contextual data for related indole derivatives to illustrate the range of these parameters.

| Compound Name | Predicted Parameter | Value | Method/Source |

| This compound | XLogP3 | 2.4 | Computed by PubChem researchgate.net |

| This compound | pKa | 5.38 | Predicted chemrxiv.org |

| p-Nitro phenyl substituted ethenyl indoles | Excited State Dipole Moment (µe) | 18.2-27.1 Debye | TDDFT nih.govrsc.org |

| Other substituted ethenyl indoles | Excited State Dipole Moment (µe) | 6.6-9.5 Debye | TDDFT nih.govrsc.org |

Applications of 5 Fluoro 2,3,3 Trimethyl 3h Indole in Advanced Materials and Chemical Probes

Role as Precursors in Dye Chemistry and Advanced Optical Materials

5-Fluoro-2,3,3-trimethyl-3H-indole is a key intermediate in the synthesis of specialized dyes and optical materials. The presence of the fluorine atom can enhance properties such as photostability, quantum yield, and lipophilicity, which are crucial for the performance of these materials.

Development of Near-Infrared (NIR) Fluorophores for Optical Probes

The development of near-infrared (NIR) fluorophores is a significant area of research, and this compound plays a role in the synthesis of these molecules. For instance, it is a precursor to squaraine dyes, which are known for their sharp and intense absorption in the NIR region. The incorporation of a fluorine atom can lead to redshifted fluorophores, pushing their operational wavelength further into the NIR spectrum. This is particularly advantageous for biological imaging, as longer wavelengths minimize tissue autofluorescence and allow for deeper tissue penetration.

A notable example is the synthesis of a redshifted hydrophobic squaraine dye where this compound is a starting material. mdpi.com The resulting dye exhibits a dipole moment of 15.34 debye, significantly higher than that of a standard squaraine, indicating its potential for applications in environments of varying polarity. mdpi.com

Applications in Optical Sensing Technologies and Chemo-sensors

The unique properties of this compound and its derivatives make them suitable for use in optical sensing technologies. The compound can be incorporated into larger molecular structures designed to detect specific analytes. The interaction between the sensor molecule and the target analyte can induce a change in the optical properties of the material, such as a shift in fluorescence or a change in color, allowing for visual or instrumental detection.

Contributions to Photochromic Systems and Switchable Materials

Photochromic materials, which undergo a reversible change in color upon exposure to light, are another area where this compound finds application. It can be used in the synthesis of spiropyrans, a class of photochromic compounds. The reversible conversion of the colorless spiropyran form to the colored merocyanine (B1260669) form upon irradiation with light of different wavelengths allows for the development of light-switchable materials. researchgate.net This property is valuable for applications such as optical data storage, smart windows, and molecular switches.

Intermediates in the Synthesis of Complex Functional Organic Molecules

Beyond its direct applications in optical materials, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive nature allows for further chemical modifications, enabling the construction of intricate molecular architectures with tailored functionalities. rsc.org This is particularly relevant in medicinal chemistry, where fluorinated indole (B1671886) derivatives have shown promise. semanticscholar.org For example, the related compound 5-fluoro-2-oxindole is a starting material for the synthesis of α-glucosidase inhibitors. nih.gov

Material Science Applications for Optical and Electronic Devices

The incorporation of this compound into various materials can enhance their optical and electronic properties. The fluorine atom can influence the material's electron affinity, ionization potential, and intermolecular interactions, which are critical for the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The development of novel materials incorporating this compound could lead to more efficient and stable electronic devices.

Mechanistic Insights into Reactions Involving 5 Fluoro 2,3,3 Trimethyl 3h Indole

Elucidation of Cyclization Mechanisms in Indole (B1671886) Synthesis (e.g., Fischer Indole Pathway)

The synthesis of indole rings is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being one of the most classic and versatile methods. testbook.combyjus.com Discovered by Emil Fischer in 1883, this reaction produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. testbook.comwikipedia.org The synthesis of 5-Fluoro-2,3,3-trimethyl-3H-indole can be achieved via this pathway, typically starting from 4-fluorophenylhydrazine and methyl isopropyl ketone (3-methyl-2-butanone).

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process: testbook.comwikipedia.org

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-fluorophenylhydrazine with methyl isopropyl ketone to form the corresponding 4-fluorophenylhydrazone. byjus.com

Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key bond-forming event. testbook.com

testbook.comtestbook.com-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible testbook.comtestbook.com-sigmatropic rearrangement, often considered the rate-determining step. mdpi.com This concerted pericyclic reaction results in the cleavage of the weak N-N bond and the formation of a new C-C bond, yielding a di-imine intermediate. byjus.comwikipedia.org

Cyclization and Aromatization: The resulting di-imine undergoes cyclization to form a five-membered ring aminoacetal (or aminal). wikipedia.org Subsequent elimination of an ammonia (B1221849) molecule under acidic catalysis, followed by a proton transfer, leads to the re-aromatization of the benzene (B151609) ring and the formation of the stable 3H-indole (indolenine) product. testbook.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org While the Fischer synthesis is robust, alternative methods like the Leimgruber-Batcho indole synthesis, which proceeds through a 2-nitrotoluene (B74249) derivative, also provide a viable route to fluorinated indoles like 5-fluoroindole (B109304). diva-portal.org

Table 1: Key Steps in the Fischer Indole Synthesis of this compound

| Step | Reactants/Intermediates | Transformation | Product/Intermediate |

| 1 | 4-Fluorophenylhydrazine + Methyl Isopropyl Ketone | Condensation | 4-Fluorophenylhydrazone |

| 2 | 4-Fluorophenylhydrazone | Tautomerization | Ene-hydrazine |

| 3 | Protonated Ene-hydrazine | testbook.comtestbook.com-Sigmatropic Rearrangement | Di-imine |

| 4 | Di-imine | Cyclization & Elimination of NH₃ | This compound |

Understanding Electrophilic Aromatic Substitution Mechanisms on Fluorinated Indoles

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. wikipedia.org The most reactive position for electrophilic attack is C3 of the pyrrole (B145914) ring, which is estimated to be up to 10¹³ times more reactive than a position on a benzene ring. wikipedia.org This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed during the attack at C3. youtube.com

In the case of this compound, the substitution pattern is influenced by both the inherent reactivity of the indole core and the electronic effects of the substituents.

Fluorine at C5: The fluorine atom at the C5 position exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). youtube.com Halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they slow down the reaction rate compared to unsubstituted benzene. youtube.com However, their resonance effect, which involves the donation of a lone pair to the aromatic ring, directs incoming electrophiles to the ortho and para positions. In the context of the indole ring, the fluorine at C5 would therefore direct electrophiles to the C4 and C6 positions.

3H-Indole Structure: It is crucial to note that this compound is an indolenine, not a 1H-indole. The C2-C3 bond is a double bond, and the C3 position is already fully substituted with two methyl groups. Therefore, the typical C3 electrophilic substitution seen in 1H-indoles is not possible. researchgate.net Electrophilic attack will instead target the electron-rich benzene portion of the molecule.

Considering these factors, electrophilic aromatic substitution on this compound will occur on the benzene ring, primarily at the C4 and C6 positions, which are ortho and para to the activating amino group (part of the heterocyclic ring) and activated by the resonance effect of the fluorine atom. The C2 position can also be a site for attack in some indole reactions, but substitution on the benzene ring is more common for this specific structure under electrophilic conditions. researchgate.net The precise outcome can depend on the specific electrophile and reaction conditions used. nih.gov

Photophysical Processes in Derived Fluorophores (e.g., J-aggregation, photo-isomerization)

The this compound core is a key building block for various functional dyes, particularly cyanine (B1664457) dyes, which are widely used in biomedical imaging and materials science. researchgate.net The photophysical properties of these derived fluorophores are governed by complex processes, including J-aggregation and photo-isomerization.

J-aggregation refers to the spontaneous self-assembly of dye molecules into highly ordered structures. nih.gov These aggregates exhibit distinct spectroscopic signatures, most notably a sharp, narrow absorption band that is red-shifted (bathochromic shift) compared to the monomer's absorption band. nih.gov This phenomenon, often leading to aggregation-induced emission (AIE), can dramatically enhance fluorescence quantum yields in the solid state or in poor solvents by restricting intramolecular torsions that otherwise lead to non-radiative decay. nih.gov The introduction of fluorine atoms into the dye structure can influence the propensity for and the characteristics of J-aggregation. nih.gov

Photo-isomerization is a light-induced, reversible conversion between different geometric isomers, typically a trans (all-trans) and a cis isomer, around a polymethine chain in cyanine dyes. bohrium.comnih.gov The trans isomer is usually highly fluorescent, while the cis isomer is often non-fluorescent or "dark". researchgate.net This process is a primary pathway for non-radiative de-excitation and is a key mechanism behind the "blinking" phenomenon exploited in super-resolution microscopy techniques like dSTORM. bohrium.comnih.gov The rate of isomerization and the lifetime of the isomers are influenced by factors such as the length of the methine chain and the rigidity of the terminal heterocyclic groups, such as the indolenine ring. researchgate.netresearchgate.net The substitution on the indole ring, including the fluorine atom, can modulate the electronic properties and steric environment, thereby affecting the energy barriers and kinetics of the isomerization process. bohrium.com

Table 2: Influence of Structural Features on Photophysical Processes in Indole-Derived Dyes

| Photophysical Process | Key Influencing Factor | Effect of this compound Moiety |

| J-aggregation | Intermolecular π-π stacking, electrostatic interactions | Fluorine can modify electron distribution and packing; bulky trimethyl groups can introduce steric effects, influencing aggregate geometry and stability. nih.govnih.gov |

| Photo-isomerization | Rigidity of heterocyclic ends, electronic nature of the polymethine chain | The indolenine structure provides a rigid end-group. The 5-fluoro substituent alters the electronic landscape, potentially tuning the energy barrier for rotation around the C=C bonds in the methine chain. researchgate.net |

| Fluorescence Quantum Yield | Balance between radiative (fluorescence) and non-radiative (isomerization, internal conversion) decay pathways | Fluorination can sometimes enhance quantum yield by altering electronic transitions. The overall structure determines the efficiency of competing non-radiative pathways like photo-isomerization. nih.govbohrium.com |

Electron Transfer Pathways in Functionalized Indole Systems

The electron-rich nature of the indole ring makes it an effective electron donor, and it readily participates in redox reactions. wikipedia.org The electrochemical behavior of indole derivatives is of significant interest for understanding their biological activity and for designing new electronic materials.

The oxidation of indole compounds is generally an irreversible process that occurs on the pyrrole moiety. nih.gov For indoles with a substituent at the C3 position, the oxidation process can be complex, but it is understood to primarily involve the C2 position on the pyrrole ring. nih.gov The introduction of a fluorine atom at the C5 position, as in 5-fluoro-1H-indole derivatives, influences the redox potential. The strong electron-withdrawing nature of fluorine makes the indole ring less electron-rich and thus harder to oxidize, shifting the oxidation potential to more positive values compared to the non-fluorinated analogue.

In functionalized systems derived from this compound, electron transfer pathways are critical. For instance, in dye-sensitized solar cells or photodynamic therapy applications, photo-induced electron transfer from the excited state of the dye to an acceptor molecule is the key step. The redox potential of the indole derivative determines the driving force for this electron transfer.

Studies on 5-substituted indole films have shown that the nature of the substituent significantly impacts the mechanism of electron transfer and ion transport within the film. rsc.org For example, films of 5-cyanoindole (B20398) behave differently from those of indole-5-carboxylic acid upon prolonged redox cycling, indicating that the substituent can induce changes in the film's structure and the dominant electron transfer mechanism (e.g., from electronic conduction to redox hopping). rsc.org Similarly, the fluoro and trimethyl substituents on the 3H-indole core would dictate the electronic properties and steric environment, thereby controlling the kinetics and pathways of electron transfer in materials or biological systems incorporating this moiety.

Table 3: Electrochemical Properties of Substituted Indole Derivatives

| Compound/System | Technique | Key Finding | Reference |

| 5-Fluoro-1H-indole-3-carbohydrazide derivatives | Cyclic Voltammetry (CV) | Oxidation occurs at the C2 position of the pyrrole ring; the redox behavior varies with the nature of other substituents. | nih.gov |

| 5-Cyanoindole (CI) and Indole-5-carboxylic acid (ICA) films | Chronoamperometry, CV | As-deposited films show high electronic conduction. The substituent affects ion insertion and the electron transfer mechanism upon redox cycling. | rsc.org |

| Indole Derivatives | Sequential-mixing stopped-flow | Reactivity with peroxidase redox intermediates (Compound I and II) is strongly determined by the indole's reduction potential and structure. | nih.gov |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Regio- and Stereoselectivity and Efficiency

The classical Fischer indole (B1671886) synthesis is a primary method for constructing the 3H-indole core. wikipedia.orgalfa-chemistry.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from the corresponding phenylhydrazine (B124118) and a ketone. byjus.com For the synthesis of 5-fluoro-2,3,3-trimethyl-3H-indole, this would involve the reaction of 4-fluorophenylhydrazine with 3-methyl-2-butanone (B44728).

Future research will likely focus on developing more efficient and selective synthetic routes. This includes the exploration of novel catalysts, such as Lewis acids or Brønsted acids, to improve yields and reduce reaction times in Fischer indole synthesis. wikipedia.org Furthermore, alternative synthetic strategies, potentially involving transition-metal-catalyzed C-H activation or cyclization reactions, could offer more direct and atom-economical pathways to this and other highly substituted indolenine derivatives. The development of methodologies that allow for the precise control of regioselectivity, particularly for the introduction of various substituents on the aromatic ring, will be a key area of investigation.

Exploration of New Reactivity Patterns for Diverse Functionalization

The reactivity of the 2,3,3-trimethyl-3H-indole core is characterized by the nucleophilicity of the nitrogen atom and the reactivity of the C2-methyl group. The nitrogen atom can be readily alkylated to form quaternary indoleninium salts. For instance, N-alkylation of 5-aryl-2,3,3-trimethyl-3H-indole derivatives has been reported. google.com

Future work in this area will likely explore the diverse functionalization of the this compound scaffold. This could involve:

C-H Functionalization: Direct functionalization of the aromatic ring, guided by the fluorine substituent, could introduce a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.

Reactions at the C2-Methyl Group: The methyl group at the C2 position can be deprotonated to form a reactive methylene (B1212753) base, which can then participate in various condensation and addition reactions. This reactivity allows for the construction of more complex molecular architectures, such as cyanine (B1664457) dyes and other functional materials.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the 3H-indole ring under various conditions could lead to the discovery of novel rearrangement reactions, providing access to different heterocyclic scaffolds.

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry will be an indispensable tool in accelerating the research and development of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Physicochemical Properties: Key properties such as molecular geometry, electronic structure, and spectral characteristics can be accurately predicted, aiding in the characterization of new compounds.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity of functionalization reactions.

Rational Design of Functional Molecules: By modeling the interaction of this compound derivatives with biological targets or as components in materials, computational methods can guide the design of new molecules with desired properties, such as enhanced biological activity or specific optical and electronic characteristics. For instance, docking studies are used to understand the interactions between small molecules and proteins. nih.gov

Integration into Supramolecular Assemblies and Nanostructures for Advanced Material Applications

The planar and aromatic nature of the indole ring system, combined with the potential for functionalization, makes this compound an attractive building block for supramolecular chemistry and nanotechnology. Future research could explore its incorporation into:

Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could serve as ligands for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing. Some indole derivatives are synthesized as potential ligands for the construction of metal-organic frameworks. nih.gov

Self-Assembled Monolayers (SAMs): The ability to introduce specific functional groups would allow for the attachment of these molecules to surfaces, forming ordered monolayers with tailored properties for applications in electronics and sensor technology.

Nanoparticles and Nanomaterials: Incorporation into polymeric or inorganic nanoparticles could impart specific functionalities, such as fluorescence or targeted delivery capabilities, for biomedical or materials science applications.

Development of Smart Materials with Tunable Optical and Electronic Properties

The indolenine core is a key component in many functional dyes, including cyanine and styryl dyes, which exhibit interesting photophysical properties. The introduction of a fluorine atom can significantly modulate the electronic properties of the molecule, influencing its absorption and emission spectra.

Future research is expected to focus on the development of smart materials based on this compound derivatives. This includes:

Fluorescent Probes: By attaching specific recognition moieties, these molecules could be developed as fluorescent sensors for the detection of ions, small molecules, or biological macromolecules. The fluorine atom can be a useful probe for studying biological systems using 19F NMR. diva-portal.org

Photochromic and Electrochromic Materials: The indolenine scaffold is a component of some photochromic spiropyran molecules. rsc.org By designing appropriate molecular switches, it may be possible to develop materials that change color in response to light (photochromism) or an applied voltage (electrochromism), with applications in smart windows, optical data storage, and molecular electronics.

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties of functionalized this compound derivatives could be exploited in the design of new emissive materials for OLED applications.

Q & A

Q. Table 1: Representative NMR Data

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Fluorinated aromatic H | 7.12–7.23 (m) | |

| Methyl (CH₃) | 1.2–2.1 (s) | |

| C-F (¹⁹F) | -114.65 |

Basic: What are the solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Poor in water; dissolves in DMSO , DMF , or chloroform (test via gradient dilution). For in vitro studies, use DMSO stock solutions (<10 mM) .

- Stability : Store at -20°C under argon; sensitive to light and humidity. Decomposes above 90°C .

Advanced: How does the electronic structure influence redox behavior in organometallic complexes?

Methodological Answer:

The electron-withdrawing fluorine and methyl groups stabilize metal-alkynyl bonds, shifting redox potentials. Cyclic voltammetry (CV) of Ru/Fe complexes shows:

Q. Table 2: Electrochemical Data for Ru/Fe Complexes

| Complex | Epa (mV) | IPC/IPA | Reference |

|---|---|---|---|

| [Ru(dppe)(Cp*)] | 780 | 1.02 | |

| [Fe(dppe)(Cp)] | 580 | 0.98 |

Design Tip : Use infrared spectroelectrochemistry to track ligand-centered redox changes .

Advanced: How to study ligand properties in molecular electronics applications?

Methodological Answer:

- Single-molecule junction experiments : Anchor the compound to gold electrodes via thiol/Au bonds. Measure conductance using STM-break junction techniques.

- Key Finding : Substituted indole ligands (e.g., 5-ethynyl derivatives) exhibit low conductance due to weak Au–C≡C coupling .

- Contradiction Alert : No molecular junctions formed in some cases; this may arise from steric hindrance from trimethyl groups .

Optimization : Replace methyl groups with smaller substituents (e.g., H) to enhance surface binding .

Advanced: How to resolve contradictions in electrochemical data?

Methodological Answer:

- Scenario : Irreversible oxidation peaks in CV despite theoretical reversibility.

- Root Cause : Proton exchange at the indole N–H site during oxidation, leading to follow-up chemical reactions .

- Resolution :

Reference : Data contradictions in molecular electronics often arise from ligand-metal charge transfer inefficiencies; use multi-technique validation (CV, EPR, XAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.